molecular formula C5H6Br2ClF3O B1607967 2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol CAS No. 757-04-0

2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol

Cat. No. B1607967
CAS RN: 757-04-0
M. Wt: 334.35 g/mol
InChI Key: ZXCKYRIOJOZVFC-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol is a chemical compound with the molecular formula C5H6Br2ClF3O and a molecular weight of 334.35 g/mol .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol consists of 5 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, 3 fluorine atoms, and 1 oxygen atom .

Scientific Research Applications

NMR Investigations

One study conducted by J. F. Hinton and L. W. Jaques (1975) focused on the complete NMR investigation of 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, a compound with a similar halogen and fluorine substitution pattern. The study determined all 19F^{19}F, 13C^{13}C, and 1H^{1}H chemical shifts, along with 23 coupling constants, providing insights into the complex spin-spin coupling interactions between proton and fluorine nuclei, which are crucial for understanding the chemical environment and reactivity of such fluorinated compounds (Hinton & Jaques, 1975).

Synthetic Methodologies for Fluorination

Research on selective difluoromethylation and monofluoromethylation reactions by Jinbo Hu, Wei Zhang, and Fei Wang (2009) highlights the importance of introducing fluorine atoms and fluorinated moieties into organic molecules due to their significant roles in life science and material science applications. This study presents various synthetic methods for incorporating CF2H and CH2F groups into compounds, which can be related to the synthesis and functionalization of compounds similar to 2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol (Hu, Zhang, & Wang, 2009).

Nucleophilic Cyclization Reactions

A theoretical study by K. Ando (2004) on the nucleophilic 5-endo-trigonal cyclization of 1,1-difluoro-1-alkenes, including investigations on dichloro and dibromo counterparts, provides insights into the reactivity and mechanism of such cyclization reactions. This research is relevant for understanding the chemical behavior of fluorinated alkenes and their halogenated analogs, offering a theoretical basis for the synthesis and reaction mechanisms of compounds like 2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol (Ando, 2004).

Development of New Chemical Processes

The continuous kilogram-scale process for the synthesis of 2,4,5-trifluorobromobenzene via Gattermann reaction using microreactors, as reported by Q. Deng et al. (2017), demonstrates the application of advanced manufacturing techniques in the synthesis of fluorinated compounds. This study underscores the potential for scaling up the production of fluorinated and halogenated intermediates, which could be relevant for the synthesis of 2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol and similar substances (Deng et al., 2017).

properties

IUPAC Name

2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2ClF3O/c6-3(2-12)1-4(8,9)5(7,10)11/h3,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCKYRIOJOZVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)Br)C(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382124
Record name 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol

CAS RN

757-04-0
Record name 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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